
16-(15-carboxypentadecyldisulfanyl)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-(15-carboxypentadecyldisulfanyl)hexadecanoic acid: 16-hydroxyhexadecanoic acid , is a long-chain fatty acid. Its chemical structure consists of a 16-carbon hydrocarbon chain with a hydroxy group (OH) at position 16. This compound plays a crucial role in the plant cuticle as a key monomer of cutin , which forms the protective layer on the surface of plant leaves and stems .
Méthodes De Préparation
The synthetic preparation of 16-hydroxyhexadecanoic acid involves several steps. While I don’t have specific industrial production methods, researchers typically achieve its synthesis through chemical reactions. One common approach is the oxidation of palmitic acid (hexadecanoic acid) at the 16th carbon position using suitable reagents and conditions.
Analyse Des Réactions Chimiques
Oxidation: The hydroxy group at position 16 results from the oxidation of palmitic acid. Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Substitution: The carboxypentadecyldisulfanyl group (–SC12H25COOH) is introduced through substitution reactions.
Common Reagents: Potassium permanganate (KMnO4), sulfur, and other reagents specific to the desired transformation.
Major Products: The primary product is 16-hydroxyhexadecanoic acid itself.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.
Biology: Understanding its role in the plant cuticle and its impact on plant health.
Medicine: Investigating potential therapeutic applications, although research in this area is limited.
Industry: Potential use in cosmetics, coatings, and materials due to its unique structure.
Mécanisme D'action
- The exact mechanism of action remains an active area of research.
- It likely involves interactions with cell membranes, signaling pathways, or enzymatic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other long-chain fatty acids, such as palmitic acid (hexadecanoic acid) and stearic acid (octadecanoic acid).
Uniqueness: The carboxypentadecyldisulfanyl group sets it apart from simpler fatty acids.
Remember that 16-hydroxyhexadecanoic acid’s significance lies not only in its chemical properties but also in its role within the plant kingdom
Propriétés
Formule moléculaire |
C32H62O4S2 |
|---|---|
Poids moléculaire |
575.0 g/mol |
Nom IUPAC |
16-(15-carboxypentadecyldisulfanyl)hexadecanoic acid |
InChI |
InChI=1S/C32H62O4S2/c33-31(34)27-23-19-15-11-7-3-1-5-9-13-17-21-25-29-37-38-30-26-22-18-14-10-6-2-4-8-12-16-20-24-28-32(35)36/h1-30H2,(H,33,34)(H,35,36) |
Clé InChI |
ZTNVZBUWXNGAMU-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCC(=O)O)CCCCCCCSSCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


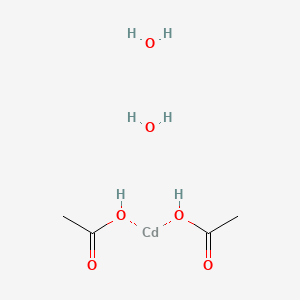
![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
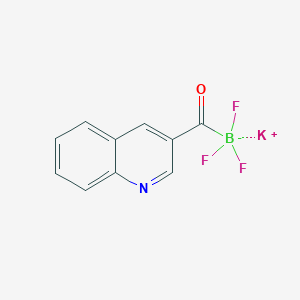
![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)

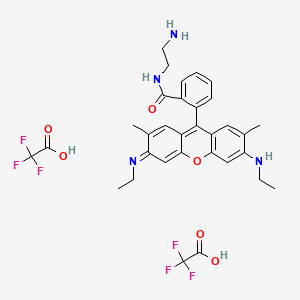

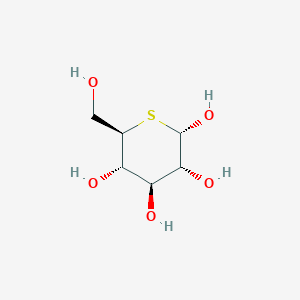
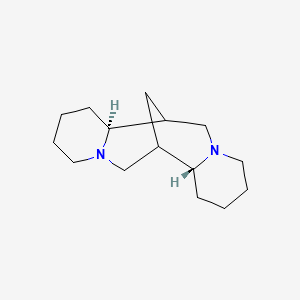
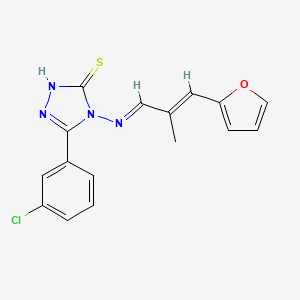
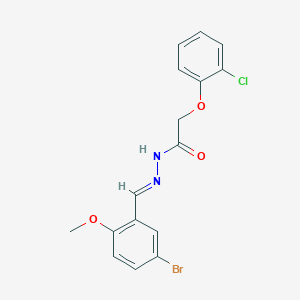
![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)
